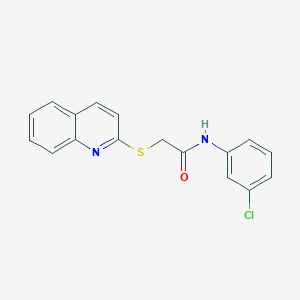

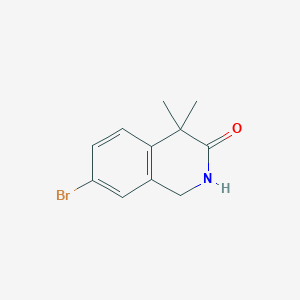

![molecular formula C18H16FN3O5S B2385204 3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895451-33-9](/img/structure/B2385204.png)

3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonyl propanamide derivative with a 1,3,4-oxadiazole ring. Sulfonyl propanamides are a class of compounds that have been studied for various biological activities . The 1,3,4-oxadiazole ring is a heterocyclic compound, which is a part of many pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. For instance, protodeboronation is a reaction that’s been used with similar compounds .Wissenschaftliche Forschungsanwendungen

Proton Exchange Membranes for Fuel Cells

Research into sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole demonstrates its potential as proton exchange membranes for medium-high temperature fuel cells. This study synthesized a double fluoride monomer and copolymerized it with bisphenol A and dichloro diphenyl sulfone, resulting in new polymers with excellent thermal, dimensional, and oxidative stability, as well as lower methanol diffusion coefficients. The proton conductivity of these membranes highlights their applicability in PEMFC at medium-high temperatures, promising alternatives for fuel cell technologies (Xu et al., 2013).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Another study focused on sulfone derivatives containing 1,3,4-oxadiazole moieties, revealing their strong antibacterial activities against rice bacterial leaf blight. Specifically, a compound showed exceptional effectiveness compared to commercial agents, highlighting its potential in agricultural applications to combat bacterial diseases in crops (Shi et al., 2015).

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes

Investigation into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains for fuel cell applications reveals high proton conductivity and favorable properties as polyelectrolyte membrane materials. This research underscores the material's relevance in advancing fuel cell technology by enhancing efficiency and performance (Kim et al., 2008).

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrates high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its good fluorescence properties and high singlet oxygen quantum yield make it a potential type II photosensitizer for combating cancer (Pişkin et al., 2020).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activity, showcasing the compound's potential in addressing both bacterial infections and tuberculosis. Molecular docking studies suggest these compounds could serve as a foundation for developing new antimicrobial and antitubercular drugs (Shingare et al., 2022).

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O5S/c1-26-15-5-3-2-4-14(15)17-21-22-18(27-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLRANVLTAIPTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

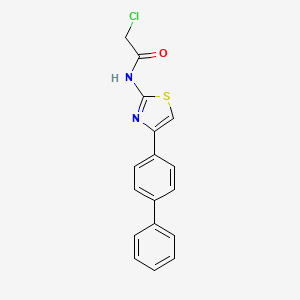

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2385121.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)

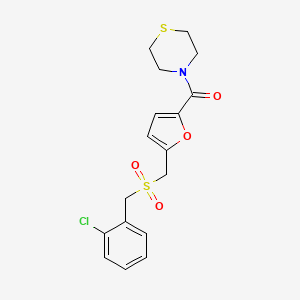

![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)

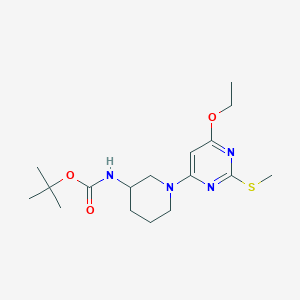

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)

![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)